molecular formula C15H14N4O3S B2824712 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 953180-70-6

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2824712
CAS No.: 953180-70-6
M. Wt: 330.36
InChI Key: RXUOXOZLPPEWST-UHFFFAOYSA-N
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Description

2-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic hybrid molecule designed for medicinal chemistry and drug discovery research. It incorporates two pharmaceutically significant heterocyclic systems: a 1,3,4-thiadiazole and an isoxazole, linked by an acetamide bridge. The 1,3,4-thiadiazole scaffold is a privileged structure in anticancer agent development, with documented potential to act as an apoptosis inducer by activating caspase enzymes, key mediators of programmed cell death . This mechanism is a sought-after strategy for targeting various cancer cell lines. Furthermore, the 1,3,4-thiadiazole core is a leading object in modern anticancer drug design and is being investigated as a scaffold for prospective inhibitors of several enzymatic targets, including carbonic anhydrase and kinesin spindle protein (KSP) . The inclusion of the 5-aryl-isoxazole moiety contributes to the molecule's structural complexity and may influence its pharmacodynamic and pharmacokinetic properties, making it a valuable compound for constructing structure-activity relationship (SAR) models. This hybrid is intended for researchers investigating novel small-molecule therapeutics, particularly in oncology, and for studying the synergistic effects of combining multiple pharmacophores into a single entity to overcome multidrug resistance .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-9-17-18-15(23-9)16-14(20)8-11-7-13(22-19-11)10-3-5-12(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUOXOZLPPEWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the formation of the oxazole and thiadiazole rings followed by their coupling. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.

    Reduction: The oxazole and thiadiazole rings can be reduced under specific conditions to form their respective dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or H2O2 under acidic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. For instance, derivatives of oxazole and thiadiazole have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain derivatives exhibit significant growth inhibition against various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as an inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase . The anti-inflammatory potential is particularly relevant in the context of diseases characterized by chronic inflammation, including arthritis and cardiovascular diseases.

Antimicrobial Activity

Compounds containing oxazole and thiadiazole moieties have shown promise as antimicrobial agents. Preliminary screening indicates that the compound may possess activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of structurally related compounds on human cancer cell lines. The results indicated that specific modifications to the oxazole ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The study concluded that the incorporation of the thiadiazole moiety plays a crucial role in enhancing anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation focusing on the anti-inflammatory properties of similar compounds, researchers utilized in silico methods to predict binding affinities to key inflammatory mediators. The findings suggested that the compound could effectively inhibit the activity of 5-lipoxygenase, thereby reducing leukotriene synthesis, which is implicated in various inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in:

  • Heterocyclic core modifications: Replacement of the 1,2-oxazole with benzothiazole (e.g., N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide) introduces a fused benzene ring, increasing hydrophobicity .
  • Substituents on aromatic rings : Methoxy (electron-donating) vs. chloro (electron-withdrawing) groups (e.g., compound 5e in has a 4-chlorobenzylthio group) alter electronic properties and binding interactions .
  • Linker variations: Thioether (e.g., N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide in ) vs. acetamide bridges influence conformational flexibility .

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Heterocycles Key Substituents Biological Activity Reference
Target Compound 1,2-Oxazole + 1,3,4-thiadiazole 4-Methoxyphenyl, 5-methyl Anticonvulsant (inferred)
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methylbenzothiazol-2-yl)amino]acetamide Benzothiazole + 1,3,4-thiadiazole 6-Methylbenzothiazole, 4-methoxyphenyl 100% MES model effectiveness
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Phenoxy + 1,3,4-thiadiazole 2-Methoxyphenoxy, methylthio N/A (synthetic intermediate)
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Triazine + 1,3,4-thiadiazole Diphenyltriazine, phenyl N/A (structural study)
Physicochemical Properties
  • Molecular Weight : The compound’s estimated molecular weight (~387.4 g/mol) is lower than piperazinyl-substituted analogs (e.g., : 518.6 g/mol), suggesting improved solubility .

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound C₁₆H₁₅N₃O₃S₂ ~387.4 Not reported
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) C₁₂H₁₃N₃O₃S₂ 319.4 135–136
2-[(5-{4-[2-(3,4-Dimethoxyphenyl)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)thio]acetamide C₂₂H₂₆N₆O₅S₂ 518.6 Not reported

Biological Activity

The compound 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that incorporates both oxazole and thiadiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of the compound typically involves a multi-step process that combines the oxazole and thiadiazole rings. The presence of a methoxyphenyl group enhances its lipophilicity, which may improve bioavailability. The overall structure can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Anticancer Activity

Research has indicated that compounds containing thiadiazole and oxazole scaffolds exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of thiadiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • The incorporation of electron-donating groups like methoxy at the para position enhances anticancer activity by increasing the electron density on the aromatic ring, facilitating interactions with biological targets .

Antimicrobial Activity

The compound's antimicrobial potential has been evaluated against various bacterial strains:

  • Compounds with a thiadiazole core have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • The presence of substituents such as halogens or methoxy groups significantly influences the antimicrobial efficacy. Electron-withdrawing groups tend to enhance activity against certain bacterial strains .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals:

  • Studies have shown that similar oxazole and thiadiazole derivatives exhibit strong antioxidant activity by reducing oxidative stress markers in cellular models .
  • The antioxidant potential is crucial for mitigating cellular damage in various diseases, including cancer and neurodegenerative disorders.

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

Substituent TypeEffect on Activity
Electron-donatingIncreases anticancer potential
Electron-withdrawingEnhances antimicrobial efficacy
Aromatic groupsImproves lipophilicity

The presence of specific functional groups can modulate the biological activity significantly. For example, methoxy substitutions at strategic positions have been linked to enhanced potency against cancer cells.

Case Studies

  • Anticancer Evaluation : A study reported that similar thiadiazole derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity comparable to established chemotherapeutics like cisplatin .
  • Antimicrobial Testing : Another investigation found that derivatives exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting effective antimicrobial properties .

Q & A

Q. Methodological Answer :

NMR Spectroscopy : 1H and 13C NMR confirm methoxyphenyl (δ 3.8 ppm for OCH3), oxazole (δ 6.5–8.0 ppm for aromatic protons), and thiadiazole moieties (δ 2.3 ppm for CH3 on thiadiazole) .

Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 412.08 for C19H18N4O3S) .

TLC Monitoring : Ethyl acetate/hexane (3:7) systems track reaction progress .

Advanced: How can researchers optimize reaction yields during synthesis?

Methodological Answer :
Key strategies include:

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps .

Stoichiometry Control : Excess chloroacetyl chloride (1.5 eq) ensures complete thiadiazole acylation .

Temperature Gradients : Reflux (80–100°C) for cyclization vs. room temperature for coupling .
Data : Yields drop to ≤50% without optimized stoichiometry or solvent .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

Q. Methodological Answer :

Substituent Variation : Modify methoxyphenyl (e.g., replace with chlorophenyl) or thiadiazole methyl groups to assess hypoglycemic or anticancer activity .

Biological Assays :

  • In Vitro : Enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) .
  • In Vivo : Toxicity studies in Wistar rats (LD50 > 500 mg/kg for analogs) .

Computational Modeling : Molecular docking predicts binding affinity to targets like PPAR-γ (ΔG ≈ -9.2 kcal/mol) .

Advanced: How do computational methods like molecular docking contribute to understanding its biological targets?

Q. Methodological Answer :

Target Identification : Docking against proteins (e.g., EGFR kinase, COX-2) using AutoDock Vina identifies potential binding pockets .

Binding Mode Analysis : Hydrogen bonding between the acetamide carbonyl and Arg125 in COX-2 explains anti-inflammatory activity .

ADMET Prediction : SwissADME calculates bioavailability (85%) and blood-brain barrier permeability (low), guiding in vivo study design .

Basic: What are the key structural features influencing the compound’s stability under different conditions?

Q. Methodological Answer :

pH Stability : The thiadiazole ring hydrolyzes under strong acidic (pH < 2) or basic (pH > 10) conditions, degrading to thiol intermediates .

Thermal Stability : Decomposition above 200°C (DSC data) due to oxazole ring cleavage .

Light Sensitivity : Methoxyphenyl groups undergo photodegradation; store in amber vials .

Advanced: What in vivo models are appropriate for evaluating therapeutic potential and toxicity?

Q. Methodological Answer :

Diabetes Models : Streptozotocin-induced diabetic mice (dose: 50 mg/kg/day, 14 days) show 30% reduction in blood glucose for analogs .

Cancer Models : Xenograft studies with HT-29 colon cancer cells (IC50 ≈ 12 µM) .

Toxicity Screening :

  • Acute toxicity: OECD Guideline 423 (2000 mg/kg single dose) .
  • Subchronic studies: 28-day repeated dosing with hematological and histopathological analysis .

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